![molecular formula C17H18F3N5O3 B452660 (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B452660.png)
(1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1,3-DIMETHYL-4-NITRO-1H-PYRAZOL-5-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic molecule featuring a pyrazole ring substituted with nitro and methyl groups, and a piperazine ring substituted with a trifluoromethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 1,3-dimethyl-4-nitro-1H-pyrazole and 4-(3-trifluoromethylphenyl)piperazine.
Reaction Steps:
Reaction Conditions: Typical conditions include the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, thereby optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation or other reducing agents to modify the nitro group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Conditions vary but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyrazole derivatives, depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of similar compounds with biological systems.
Industry
Polymer Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or resistance to degradation.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets. The nitro group and the trifluoromethylphenyl group are key functional groups that interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application but often involve inhibition or activation of enzymatic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (4-benzhydrylpiperazino)(1,5-dimethyl-1H-pyrazol-3-yl)methanone
- 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
The presence of both the nitro group and the trifluoromethylphenyl group in the same molecule is relatively unique, providing a combination of electronic and steric effects that can be exploited in various applications. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C17H18F3N5O3 |
|---|---|
Peso molecular |
397.4g/mol |
Nombre IUPAC |
(2,5-dimethyl-4-nitropyrazol-3-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18F3N5O3/c1-11-14(25(27)28)15(22(2)21-11)16(26)24-8-6-23(7-9-24)13-5-3-4-12(10-13)17(18,19)20/h3-5,10H,6-9H2,1-2H3 |
Clave InChI |
DDKSPACCTXOJJR-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


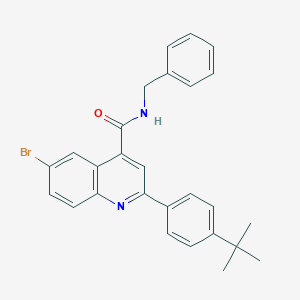
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(3-butoxyphenyl)quinoline-4-carboxamide](/img/structure/B452579.png)
![2-[4-(2-methylpropyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide](/img/structure/B452580.png)

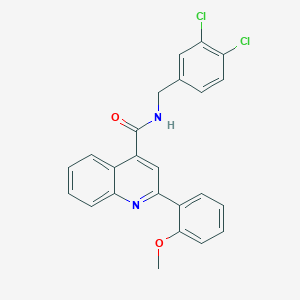
![METHYL 3-({[2-(2-ETHOXYPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B452585.png)
![N-(3,4-dichlorophenyl)-2-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B452586.png)
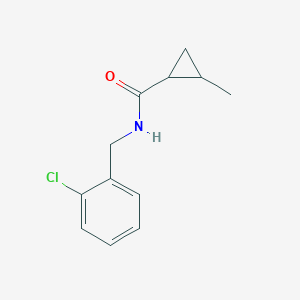

![ethyl 6-amino-5-cyano-4-[4-(mesitylmethoxy)-3-methoxyphenyl]-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452595.png)
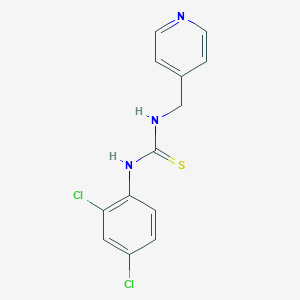
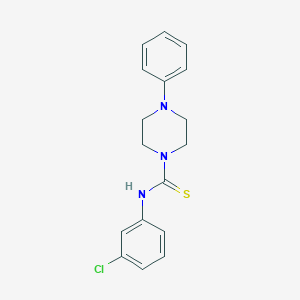

![2-methyl-N-[1-(4-propylphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B452600.png)
